N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride
Description
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride is a bis-pyrazole derivative featuring two distinct pyrazole rings linked via a methylene bridge. The first pyrazole ring (1-ethyl-3-methylpyrazol-4-amine) contains an ethyl group at position 1 and a methyl group at position 3, while the second pyrazole ring (2-(difluoromethyl)pyrazol-3-yl) is substituted with a difluoromethyl group at position 2. The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous environments.
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-3-17-7-10(8(2)16-17)14-6-9-4-5-15-18(9)11(12)13;/h4-5,7,11,14H,3,6H2,1-2H3;1H |
InChI Key |
YYZSMZHZXDLABX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis Approach
The preparation of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride typically follows a sequential pathway involving:
- Synthesis of the pyrazole intermediates.
- Alkylation to introduce the difluoromethyl and ethyl groups.
- Cyclization to form the final heterocyclic structure.
- Hydrochloride salt formation and purification.
Key challenges include managing steric hindrance from substituents and ensuring regioselectivity during cyclization. For instance, the difluoromethyl group’s electron-withdrawing nature influences reaction kinetics, necessitating controlled conditions.
Table 1: Summary of Reaction Conditions for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) | Key Parameters |
|---|---|---|---|
| Intermediate Synthesis | NH₄OAc, EtOH, reflux | 65–70 | Temperature: 80°C, Time: 6h |
| Alkylation | K₂CO₃, DMF, 60°C | 75–80 | Inert atmosphere (N₂) |
| Cyclization | POCl₃, CH₂Cl₂, 0–5°C | 70–75 | Slow reagent addition |
| Salt Formation | HCl (g), Et₂O | 85–90 | Precipitation at 4°C |
Alkylation Reactions
Alkylation is critical for introducing the ethyl and difluoromethyl groups. A common protocol involves reacting 3-methylpyrazol-4-amine with 2-(difluoromethyl)pyrazole-3-methyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours achieves optimal substitution while minimizing side reactions.
Reaction Mechanism:
- Base Activation : K₂CO₃ deprotonates the amine, enhancing nucleophilicity.
- Nucleophilic Substitution : The amine attacks the alkyl bromide, displacing bromide ions.
- Work-Up : Quenching with ice water followed by extraction isolates the alkylated product.
Table 2: Alkylation Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances solubility |
| Temperature | 60°C | Balances kinetics/thermo |
| Reaction Time | 12h | Completes substitution |
| Base Equivalents | 2.5 eq | Ensures full activation |
Cyclization Techniques
Cyclization of the alkylated intermediate into the pyrazole framework employs phosphoryl chloride (POCl₃) in dichloromethane (CH₂Cl₂). The exothermic reaction requires cooling (0–5°C) to prevent decomposition. This step achieves 70–75% yield, with purity dependent on slow reagent addition and rigorous temperature control.
Key Considerations:
- Regioselectivity : Steric effects from the ethyl group direct cyclization to the 4-position.
- Side Reactions : Overheating promotes dimerization, necessitating precise thermal management.
Purification and Isolation Methods
Final purification involves recrystallization from ethanol/water mixtures and hydrochloride salt formation via gaseous HCl in diethyl ether. The salt’s crystalline structure facilitates isolation, yielding 85–90% purity.
Table 3: Purification Techniques Comparison
| Method | Purity (%) | Recovery (%) | Advantages |
|---|---|---|---|
| Recrystallization | 95–98 | 70–75 | Removes polar impurities |
| Column Chromatography | 98–99 | 60–65 | Separates regioisomers |
| Salt Formation | 99+ | 85–90 | Enhances stability |
Advanced Synthesis Techniques
Recent advancements utilize continuous flow reactors to improve reproducibility and scalability. By maintaining precise temperature and mixing profiles, these systems achieve 10–15% higher yields compared to batch processes. Additionally, catalytic methods employing palladium ligands show promise for reducing reaction times in alkylation steps.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity . The pyrazole ring structure allows for strong binding to these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazole-amine hydrochlorides, focusing on substituents, physicochemical properties, and synthetic challenges. Key analogs include:
Research Findings and Implications
Impact of Fluorination: The difluoromethyl group in the target compound and analogs (e.g., ) enhances metabolic stability compared to non-fluorinated pyrazoles, a critical factor in drug design for prolonged activity.
Aromatic Groups: Pyridinyl () or benzyl () substituents may enhance binding to aromatic-rich enzyme pockets, though synthetic yields are often low (e.g., 17.9% in ). Positional Isomerism: The 3-amine vs. 4-amine configuration () can drastically alter molecular interactions, as seen in GPCR-targeting compounds .
Synthetic Challenges : Multi-step syntheses for bis-pyrazoles (target compound) or cyclopropylamines () require optimized conditions to improve yields and purity.
Biological Activity
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine; hydrochloride, a pyrazole derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and agriculture. This article provides a comprehensive overview of its biological activity, supported by research findings and relevant data.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activities. The presence of difluoromethyl and pyrazole moieties is significant in enhancing its interaction with biological targets.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including the compound . Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study 1 : A study by Deslandes et al. evaluated various pyrazole derivatives, reporting that certain compounds showed promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The compound exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating effective growth inhibition .
- Case Study 2 : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. It was found that derivatives similar to N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine caused significant cell death in Hep-2 and P815 cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .
Antifungal Activity
The compound has also been explored for its antifungal properties. Research indicates that pyrazole derivatives can inhibit plant pathogenic fungi, making them suitable candidates for agricultural applications.
- Case Study 3 : A patent application highlighted the use of pyrazole-containing compounds as fungicides against various plant pathogens. The compound demonstrated efficacy in controlling fungal diseases in crops .
The biological activity of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine is primarily attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit key kinases involved in cell proliferation and survival, such as Aurora-A kinase.
- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in cancer cells.
- Disruption of Cellular Metabolism : By interfering with metabolic pathways, these compounds can hinder tumor growth and survival.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
